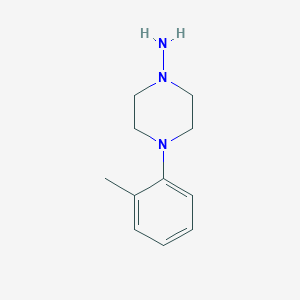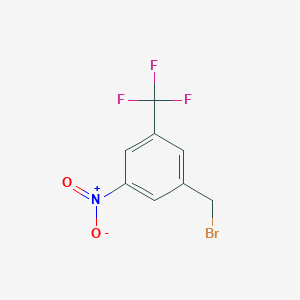![molecular formula C9H9BO3S B071513 5-Methoxybenzo[B]thiophene-2-boronic acid CAS No. 193965-30-9](/img/structure/B71513.png)
5-Methoxybenzo[B]thiophene-2-boronic acid
Overview
Description
5-Methoxybenzo[B]thiophene-2-boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxy-substituted benzo[B]thiophene ring
Mechanism of Action
- The primary target of 5-Methoxybenzo[B]thiophene-2-boronic acid is likely to be a protein or enzyme involved in cellular processes. However, specific information about its exact target remains limited in the available literature .
- Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds. In SM coupling, boron reagents (such as boronic acids) react with palladium catalysts to create new C–C bonds .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
. This reaction involves the transmetalation of boronic acids to palladium
Molecular Mechanism
The molecular mechanism of action of 5-Methoxybenzo[B]thiophene-2-boronic acid is not well-understood. In the context of Suzuki–Miyaura cross-coupling, boronic acids are known to undergo transmetalation, a process where they are transferred from boron to palladium
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is recommended to store this compound in an inert atmosphere, in a freezer, under -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzo[B]thiophene-2-boronic acid typically involves the following steps:
Formation of the Benzo[B]thiophene Ring: The benzo[B]thiophene ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[B]thiophene-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are substituted benzo[B]thiophene derivatives.
Scientific Research Applications
5-Methoxybenzo[B]thiophene-2-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylbenzo[B]thiophene-2-boronic acid
- 2-Thienylboronic acid
- 5-Methylthiophene-2-boronic acid pinacol ester
Uniqueness
5-Methoxybenzo[B]thiophene-2-boronic acid is unique due to the presence of both the methoxy and boronic acid functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers enhanced versatility in synthetic applications and potential for developing novel therapeutic agents.
Properties
IUPAC Name |
(5-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFCKEBJRUMDHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617170 | |
| Record name | (5-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193965-30-9 | |
| Record name | (5-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)



![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

